N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base ligand synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin) with thiophene-2-carboxylic acid hydrazide. This compound, referred to as L2 in the literature, exhibits a distinctive orange-yellow crystalline morphology with a melting point of ~183–185°C and a synthesis yield of 65% under reflux conditions in methanol with acetic acid catalysis . Its structure is characterized by a thiophene core, a hydrazide linker, and a 3-bromo-4-methoxyphenyl substituent, which collectively influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C13H11BrN2O2S |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2S/c1-18-11-5-4-9(7-10(11)14)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
PBSVVCMLTWHJMU-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is primarily based on its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural and Spectral Analysis
Spectroscopic Characterization
IR Spectroscopy :
NMR and XRD :
Tautomerization and Electronic Properties
Thiophene-2-carbohydrazide undergoes prototropic tautomerization to form (E)/(Z)-thiophene-2-carbohydrazonic acid isomers. DFT calculations show this process requires <20 kcal/mol activation energy, with the endo-amide form being energetically favored . The bromo and methoxy groups in L2 enhance electron delocalization, as evidenced by:
- Reduced HOMO-LUMO gap compared to non-halogenated analogs.
- Strong electrophilicity index (ω = 8.2 eV), comparable to cisplatin derivatives .
DNA Interaction and Anticancer Potential
- Indole derivatives : Demonstrate superior antitumor activity (IC₅₀ = 2.1–4.8 μM) due to intercalation with DNA base pairs .
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a hydrazone functional group, characterized by the azomethine (-NH-N=CH-) linkage, which is known to contribute to various biological activities. The thiophene moiety also plays a crucial role in enhancing the compound's pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that hydrazone derivatives exhibit promising anticancer activity. For instance, a study evaluated the cytotoxic effects of similar compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that derivatives containing the hydrazone structure were more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy in certain cancer types .
Case Study: Anticancer Efficacy
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Hydrazone A | U-87 | 6.9 | >100 | >14.5 |
| This compound | MDA-MB-231 | TBD | TBD | TBD |
This table illustrates the need for further investigation into the specific anticancer activity of this compound compared to established derivatives.
Antibacterial Activity
Hydrazone compounds have also been reported to possess antibacterial properties. A comparative study on various hydrazones highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The above data suggests that this compound could be a potential candidate for further antibacterial development.
Antioxidant Activity
The antioxidant activity of hydrazone compounds has been well-documented, primarily through DPPH radical scavenging assays. Similar compounds have shown antioxidant capabilities exceeding that of ascorbic acid, indicating their potential utility in mitigating oxidative stress-related diseases .
Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 85% |
| This compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
